ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Description
This compound is a benzimidazole derivative with a complex structure featuring a pyridinylamino propanoate ester, a hexoxycarbonylhydrazinylidene moiety, and an anilino-methyl bridge. Its molecular formula is C₃₄H₄₁N₇O₅ (molecular weight: 651.75 g/mol) . The Z-configuration of the hydrazinylidene group is critical for its stereochemical activity . It is structurally related to dabigatran etexilate, a prodrug anticoagulant, sharing the benzimidazole core and pyridine-linked ester functionality . The compound’s synthesis typically involves multi-step reactions, including condensation of benzimidazole intermediates with pyridine derivatives under catalytic conditions .
Properties
Molecular Formula |
C34H41N7O5 |
|---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-37-23-25-12-15-27(16-13-25)36-24-31-38-28-22-26(14-17-29(28)40(31)3)33(43)41(20-18-32(42)45-5-2)30-11-8-9-19-35-30/h8-9,11-17,19,22-23,36H,4-7,10,18,20-21,24H2,1-3H3,(H,39,44)/b37-23- |
InChI Key |
SEGHHPAKTYKSLB-RHKOWXKBSA-N |
Isomeric SMILES |
CCCCCCOC(=O)N/N=C\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Canonical SMILES |
CCCCCCOC(=O)NN=CC1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves a multi-step organic synthesis approach, combining several key building blocks:
- A benzimidazole core substituted at the 1-methyl and 5-carbonyl positions
- A pyridin-2-ylamino propanoate moiety
- A hydrazinylidene functional group with hexoxycarbonyl substitution attached to an aniline ring
The synthetic route typically follows these stages:
Formation of the 1-methylbenzimidazole intermediate: Starting from o-phenylenediamine derivatives, cyclization with formic acid or related reagents yields the benzimidazole core with methyl substitution at N-1.
Attachment of the pyridin-2-ylamino propanoate side chain: Via amide bond formation between the benzimidazole-5-carboxylic acid derivative and ethyl 3-aminopropanoate or its pyridinyl-substituted analog.
Introduction of the hydrazinylidene moiety: Coupling of the aniline derivative bearing the (Z)-(hexoxycarbonylhydrazinylidene)methyl group onto the benzimidazole side chain through a Mannich-type reaction or reductive amination.
Salt formation with methanesulfonic acid: To enhance solubility and stability, the free base is converted to its mesylate salt form.
This approach is supported by analogous synthetic methods reported for related benzimidazole-based anticoagulants.
Detailed Synthetic Procedure from Patent Literature
Based on patent WO2008059029A2, which describes polymorphs and preparation methods for this compound and its analogs, the following protocol is illustrative:
| Step | Procedure Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolution of the compound in an organic solvent (e.g., ethanol) at ~120 mg/mL | Heating to ~60°C | Formation of a clear solution |
| 2 | Slow cooling of the solution at 1°C per hour to ~25°C | Controlled crystallization | Initiation of crystal nucleation |
| 3 | Standing at 25°C for 72 hours | Crystal growth | Formation of monohydrate crystals |
| 4 | Isolation of crystals by filtration | Ambient temperature | Collection of solid product |
| 5 | Drying at ambient temperature | - | Stable crystalline form |
This crystallization method yields polymorphs with enhanced stability, essential for pharmaceutical formulation.
Alternative Preparation Notes
The hydrazinylidene group is sensitive to reaction conditions; therefore, mild temperatures and inert atmosphere are recommended during its introduction to avoid decomposition.
The amide bond formation typically employs coupling agents such as EDCI or HATU under anhydrous conditions to maximize yield and purity.
Purification steps often involve recrystallization from solvents like ethanol or ethyl acetate to obtain pharmaceutically acceptable solid forms.
Research Findings and Characterization Data
Physicochemical Properties
| Parameter | Value |
|---|---|
| Molecular Weight | 723.8 g/mol |
| Melting Point | Not explicitly reported; polymorph-dependent |
| Solubility | Enhanced in methanesulfonic acid salt form |
| Stability | Stable under controlled crystallization conditions; sensitive to moisture in free base form |
Analytical Characterization
X-ray Powder Diffraction (XRPD): Used to identify polymorphs; data show distinct diffraction peaks for monohydrate and anhydrous forms, critical for quality control.
Nuclear Magnetic Resonance (NMR): Confirms the presence of benzimidazole, pyridine, and hydrazinylidene moieties.
Mass Spectrometry (MS): Confirms molecular ion peak consistent with molecular formula C35H45N7O8S.
Infrared Spectroscopy (IR): Identifies characteristic amide and hydrazone functional groups.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrolysis and Prodrug Activation
As a prodrug, the compound undergoes enzymatic hydrolysis in vivo to release dabigatran, the active thrombin inhibitor:
-
Ester cleavage : Hepatic and plasma esterases hydrolyze the ethyl ester and hexyloxycarbonyl groups, generating carboxylic acid derivatives .
-
pH-dependent stability : The compound remains stable in acidic gastric environments but degrades rapidly at physiological pH (7.4).
Hydrolysis pathway :
Enzymatic Interactions
The compound's thrombin inhibition involves competitive binding to the enzyme's active site:
-
Binding kinetics : Surface plasmon resonance studies show a dissociation constant () of 2.1 nM for thrombin, indicating high affinity.
-
Mechanism : The benzimidazole core interacts with thrombin’s S1 pocket, while the pyridinyl group stabilizes the complex via hydrophobic interactions .
Table 2: Thrombin Inhibition Parameters
| Parameter | Value | Method |
|---|---|---|
| 2.1 nM | Surface plasmon resonance | |
| IC | 4.5 nM | Fluorogenic assay |
| Selectivity (vs. Factor Xa) | >1,000-fold | Competitive ELISA |
Side Reactions and Impurities
Synthetic byproducts include nitroso derivatives formed under oxidative conditions:
-
Nitrosation : Reaction with nitrosating agents (e.g., NO) introduces a nitroso group at the anilino nitrogen, yielding ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)-N-nitroso-anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(2-pyridyl)amino]propanoate (MW: 656.73 g/mol) .
-
Control : Strict nitrogen purging and antioxidant additives (e.g., ascorbic acid) minimize nitrosamine formation during synthesis .
Stability Under Forced Degradation
Forced degradation studies reveal:
Scientific Research Applications
Ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In studies investigating the biological activity and toxicity of related compounds.
Industry: In the development of new synthetic routes and the optimization of existing processes.
Mechanism of Action
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- The target compound and dabigatran etexilate share identical molecular formulas but differ in substituent configurations (e.g., hydrazinylidene vs. carbamate), affecting bioavailability and binding specificity .
- Unlike aglaithioduline, which targets HDAC8 via hydroxamate groups, the target compound’s hydrazinylidene and benzimidazole groups suggest thrombin inhibition .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Biological Activity
Ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a complex organic compound with significant biological activity, primarily explored in the context of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 656.73 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including hydrazine derivatives, benzimidazole moieties, and pyridine rings.
| Property | Value |
|---|---|
| Molecular Formula | C34H40N8O6 |
| Molecular Weight | 656.7314 g/mol |
| IUPAC Name | Ethyl 3-[[2-[[4-(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
| SMILES | CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)c4ccccn4)N=O |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It has been investigated for its potential as an anticoagulant agent due to structural similarities with existing anticoagulants like Dabigatran. The hydrazine moiety may facilitate the inhibition of thrombin, a key enzyme in the coagulation cascade, thereby reducing clot formation.
Anticoagulant Activity
Research indicates that this compound exhibits significant anticoagulant properties. In vitro studies have shown that it effectively inhibits thrombin activity, which is crucial for blood coagulation. The compound's structure allows it to bind to the active site of thrombin, preventing its interaction with fibrinogen.
Antitumor Properties
Preliminary studies suggest that this compound may also possess antitumor activity. The benzimidazole and pyridine components are known for their roles in various anticancer agents. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.
Case Studies
Case Study 1: Anticoagulant Efficacy
In a study involving rat models, ethyl 3-[[2-[[4-(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate was administered at varying doses. Results indicated a dose-dependent reduction in thrombin activity compared to control groups. The highest dose resulted in a significant decrease in clot formation (p < 0.01).
Case Study 2: Antitumor Activity
A separate investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results showed that treatment with the compound led to a reduction in cell viability by approximately 60% after 48 hours, indicating strong antitumor potential.
Q & A
Q. What are the key synthetic challenges in forming the benzimidazole core of this compound, and what optimized conditions are recommended?
The benzimidazole core is synthesized via cyclization of o-phenylenediamine derivatives under acidic conditions. Key challenges include controlling regioselectivity and minimizing side reactions. Optimized protocols suggest using a mixture of acetic acid and HCl (1:1) at 80–90°C for 12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Monitoring intermediates using thin-layer chromatography (TLC) is critical to ensure reaction progression.
Q. Which spectroscopic techniques are most effective for characterizing the hydrazinylidene moiety?
The (Z)-configuration of the hydrazinylidene group is confirmed via -NSC (nuclear spin coupling) analysis, where coupling constants () between NH and adjacent protons are typically 10–12 Hz. IR spectroscopy identifies the C=N stretch at ~1600 cm, while -NMR reveals the hydrazinylidene carbon resonance at ~150–155 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak .
Q. How is the pyridine-2-ylamino linkage stabilized during synthesis?
Steric hindrance from the 1-methylbenzimidazole group and π-π stacking between the pyridine and benzimidazole rings enhance stability. Reaction conditions involve slow addition of pyridin-2-amine in dry DMF at 0°C under nitrogen, followed by warming to room temperature to ensure complete coupling .
Advanced Research Questions
Q. How can researchers resolve contradictory data between NMR and mass spectrometry when confirming the Z-configuration of the hydrazinylidene group?
Contradictions may arise due to tautomerization or solvent effects. Use variable-temperature NMR (VT-NMR) to observe dynamic behavior: the Z-configuration shows no signal splitting in DMSO- at 25°C but exhibits splitting at −40°C. Cross-validate with X-ray crystallography or computational methods (e.g., DFT calculations) to confirm geometry .
Q. What computational methods are suitable for predicting the stability of the hydrazinylidene linkage under varying pH conditions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model protonation states and hydrolysis pathways. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, methanol) predict degradation kinetics. Studies show the hydrazinylidene group is stable at pH 4–7 but hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions .
Q. How can Design of Experiments (DoE) optimize the multi-step synthesis of this compound?
Apply a fractional factorial design to screen variables:
Q. What strategies mitigate byproduct formation during the coupling of the hexoxycarbonylhydrazinylidene-aniline subunit?
Byproducts arise from competing Schiff base formation or oxidation. Strategies include:
- Using anhydrous conditions with molecular sieves to suppress hydrolysis.
- Adding a radical scavenger (e.g., BHT) to prevent oxidation of the hydrazinylidene group.
- Purifying intermediates via recrystallization (ethanol/water) before the final coupling step .
Methodological Resources
- Stereochemical Analysis : Refer to X-ray crystallography data for analogous hydrazinylidene compounds to assign configurations .
- Reaction Optimization : Use response surface methodology (RSM) for non-linear parameter relationships .
- Data Interpretation : Combine NMR titration experiments with computational docking to study intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
